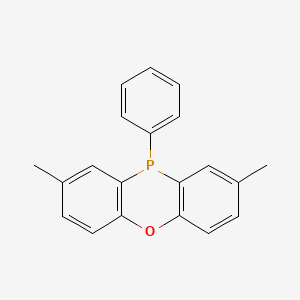
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine is an organophosphorus compound with the molecular formula C20H17OP It is a derivative of phenoxaphosphinine, characterized by the presence of two methyl groups at positions 2 and 8, and a phenyl group at position 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine oxide precursor in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is this compound 10-oxide.
Reduction: The major product is the reduced form of the compound, typically the phosphine.
Substitution: Depending on the substituents introduced, various substituted derivatives of the compound can be formed.
Scientific Research Applications
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It can be used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyl-10H-phenoxaphosphinine: Lacks the phenyl group at position 10.
10-Phenyl-10H-phenoxaphosphinine: Lacks the methyl groups at positions 2 and 8.
Phenoxaphosphinine: The parent compound without any substituents.
Uniqueness
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine is unique due to the combination of its methyl and phenyl substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17OP |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2,8-dimethyl-10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C20H17OP/c1-14-8-10-17-19(12-14)22(16-6-4-3-5-7-16)20-13-15(2)9-11-18(20)21-17/h3-13H,1-2H3 |
InChI Key |
XWTMEAUCJVKDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(P2C4=CC=CC=C4)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















